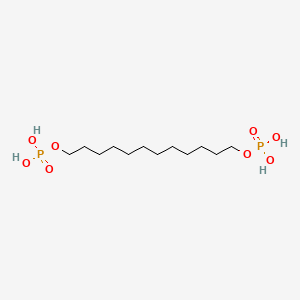
Einecs 290-805-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mentha arvensis extract is primarily obtained through steam distillation of the aerial parts of the plant. The process involves the following steps:
Harvesting: The plant is harvested when it reaches full bloom.
Drying: The harvested plant material is dried to reduce moisture content.
Steam Distillation: The dried plant material is subjected to steam distillation, where steam is passed through the plant material to vaporize the volatile compounds.
Condensation: The vaporized compounds are then condensed back into liquid form, resulting in the essential oil.
Industrial Production Methods
In industrial settings, the production of Mentha arvensis extract involves large-scale steam distillation units. The process is optimized to maximize the yield of essential oil, which is then further processed to isolate specific components such as menthol .
Analyse Chemischer Reaktionen
Types of Reactions
Mentha arvensis extract undergoes various chemical reactions, including:
Oxidation: The menthol in the extract can be oxidized to menthone.
Reduction: Menthone can be reduced back to menthol.
Substitution: The hydroxyl group in menthol can be substituted with other functional groups to produce derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Menthone: Produced by the oxidation of menthol.
Menthol Derivatives: Various derivatives can be synthesized through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Mentha arvensis extract has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of menthol and its derivatives.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Used in the formulation of topical analgesics and decongestants due to its cooling effect.
Industry: Employed in the production of flavorings, fragrances, and cosmetics.
Wirkmechanismus
The primary active component of Mentha arvensis extract is menthol, which exerts its effects through the following mechanisms:
Vergleich Mit ähnlichen Verbindungen
Mentha arvensis extract can be compared with other similar compounds such as:
Mentha piperita (Peppermint) Extract: Contains higher menthol content and is commonly used in similar applications.
Mentha spicata (Spearmint) Extract: Contains carvone as the major component, providing a different flavor profile.
Eucalyptus Oil: Contains eucalyptol, which has similar cooling and antimicrobial properties.
Mentha arvensis extract is unique due to its specific composition of menthol and other terpenes, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
90247-37-3 |
|---|---|
Molekularformel |
C12H28O8P2 |
Molekulargewicht |
362.29 g/mol |
IUPAC-Name |
12-phosphonooxydodecyl dihydrogen phosphate |
InChI |
InChI=1S/C12H28O8P2/c13-21(14,15)19-11-9-7-5-3-1-2-4-6-8-10-12-20-22(16,17)18/h1-12H2,(H2,13,14,15)(H2,16,17,18) |
InChI-Schlüssel |
MGYRDKQKDZZPJO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCOP(=O)(O)O)CCCCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















